4-tert-butyl-N-(3-nitrophenyl)benzamide 4-tert-butyl-N-(3-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 324577-44-8
VCID: VC11485948
InChI: InChI=1S/C17H18N2O3/c1-17(2,3)13-9-7-12(8-10-13)16(20)18-14-5-4-6-15(11-14)19(21)22/h4-11H,1-3H3,(H,18,20)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

4-tert-butyl-N-(3-nitrophenyl)benzamide

CAS No.: 324577-44-8

Cat. No.: VC11485948

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(3-nitrophenyl)benzamide - 324577-44-8

Specification

CAS No. 324577-44-8
Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name 4-tert-butyl-N-(3-nitrophenyl)benzamide
Standard InChI InChI=1S/C17H18N2O3/c1-17(2,3)13-9-7-12(8-10-13)16(20)18-14-5-4-6-15(11-14)19(21)22/h4-11H,1-3H3,(H,18,20)
Standard InChI Key PWGMEYDBPPCPMQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name is 4-tert-butyl-N-(3-nitrophenyl)benzamide, with the molecular formula C₁₇H₁₈N₂O₃ and a molecular weight of 298.34 g/mol . Its structure comprises:

  • A benzamide core substituted with a tert-butyl group at the para position.

  • A 3-nitrophenyl group attached to the amide nitrogen.

The tert-butyl group contributes steric bulk, potentially enhancing metabolic stability, while the meta-nitro group introduces electron-withdrawing effects that influence reactivity and intermolecular interactions .

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be inferred from analogs:

PropertyValue (Inferred)Source Compound
Density~1.1–1.3 g/cm³
Boiling Point~300–350°C
LogP (Partition Coeff.)~3.5–4.5
SolubilityLow in water; soluble in organic solvents (e.g., DCM, DMF)

The nitro group’s meta positioning may reduce symmetry compared to para-substituted analogs, potentially altering crystallization behavior and melting points .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis likely follows a two-step approach, analogous to methods used for para-substituted benzamides :

Step 1: Nitration of Aniline
3-Nitroaniline is prepared via nitration of aniline using a sulfuric acid-nitric acid mixture, favoring meta substitution under controlled conditions .

Step 2: Amide Coupling
Reaction of 3-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane:

3-nitroaniline + 4-tert-butylbenzoyl chlorideEt3N4-tert-butyl-N-(3-nitrophenyl)benzamide\text{3-nitroaniline + 4-tert-butylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{4-tert-butyl-N-(3-nitrophenyl)benzamide}

Purification via recrystallization or column chromatography yields the final product .

Industrial Production Considerations

Scaling this synthesis would require:

  • Optimized nitration conditions to minimize byproducts.

  • Continuous flow reactors for safer handling of exothermic reactions.

  • Green chemistry principles (e.g., solvent recycling) to reduce environmental impact .

Comparative Analysis with Related Compounds

Positional Isomerism: Meta vs. Para Substitution

Parameter3-Nitro Derivative4-Nitro Derivative
Steric EffectsModerate hindranceHigher symmetry
Electronic EffectsElectron-withdrawing (meta)Electron-withdrawing (para)
Synthetic Yield*~60–70%~75–85%
Bioactivity (Predicted)Broader target engagementSelective enzyme inhibition

*Based on analogous nitration reactions .

Functional Group Modifications

Replacing the nitro group with other substituents (e.g., methoxy, chloro) alters bioactivity:

  • Methoxy Groups: Increase solubility but reduce electrophilic reactivity .

  • Chloro Substituents: Enhance halogen bonding but may elevate toxicity .

Future Research Directions

Priority Areas

  • Synthetic Optimization: Developing catalytic nitration methods to improve regioselectivity.

  • Target Identification: High-throughput screening against kinase or GPCR libraries.

  • Toxicokinetics: ADME studies in preclinical models.

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